molecular formula C14H15BrN2O B2746733 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide CAS No. 1488764-72-2

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Cat. No.: B2746733
CAS No.: 1488764-72-2
M. Wt: 307.191
InChI Key: OGEBVFQIFMMCPI-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is an organic compound with a molecular formula of C13H13BrN2O This compound is characterized by the presence of a bromine atom, a cyanocyclopentyl group, and a methylbenzamide moiety

Preparation Methods

The synthesis of 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-methylbenzoic acid, followed by the introduction of the cyanocyclopentyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide can be compared with other similar compounds, such as:

    5-bromo-N-(1-cyanocyclopentyl)-2-iodobenzamide: This compound has an iodine atom instead of a methyl group, which may result in different chemical and biological properties.

    N-(5-bromo-2-methoxybenzyl)-2-[(1-cyanocyclopentyl)amino]-N-methyl-2-oxoethanaminium: This compound has a methoxy group and an amino group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-4-5-11(15)8-12(10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBVFQIFMMCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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